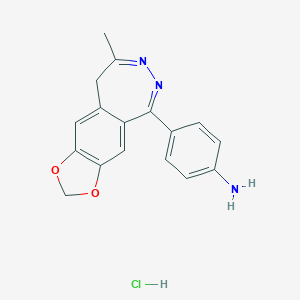

GYKI 52466 Hydrochlorid

Übersicht

Beschreibung

GYKI 52466 Hydrochlorid ist eine 2,3-Benzodiazepinverbindung, die als ionotroper Glutamatrezeptor-Antagonist wirkt. Es handelt sich um einen nicht-kompetitiven Antagonisten des AMPA-Rezeptors, der ein Subtyp des Glutamatrezeptors ist. Diese Verbindung ist für ihre Antikonvulsiva- und Skelettmuskelrelaxanteneigenschaften bekannt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Der Ausgangsstoff ist typischerweise ein Benzodiazepinderivat, das einer Reihe von chemischen Reaktionen unterzogen wird, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse der chemischen Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von AMPA-Rezeptoren zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Glutamatrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von neurologischen Erkrankungen wie Epilepsie und neurodegenerativen Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle verwendet

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den AMPA-Rezeptor bindet und dessen Aktivität hemmt. Dies verhindert, dass der erregende Neurotransmitter Glutamat den Rezeptor aktiviert, wodurch die neuronale Erregbarkeit verringert wird. Die beteiligten molekularen Ziele umfassen die AMPA-Rezeptor-Untereinheiten, und die betroffenen Pfade umfassen diejenigen, die mit synaptischer Transmission und Plastizität zusammenhängen .

Wissenschaftliche Forschungsanwendungen

GYKI 52466 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of AMPA receptors.

Biology: It is used to investigate the role of glutamate receptors in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control

Wirkmechanismus

Target of Action

GYKI 52466 hydrochloride primarily targets the ionotropic glutamate receptors , specifically the AMPA and kainate receptors . It acts as a non-competitive antagonist of these receptors . It also blocks GluK3 homomeric receptors and GluK2b®/GluK3 heteroreceptors at high concentrations .

Mode of Action

GYKI 52466 hydrochloride interacts with its targets by selectively inhibiting AMPA-induced inward currents . Instead, it binds to a different site on the receptor, changing the receptor’s conformation and preventing the activation of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by GYKI 52466 hydrochloride is the glutamatergic signaling pathway . By antagonizing the AMPA and kainate receptors, GYKI 52466 hydrochloride prevents the excitotoxic action of high extracellular glutamate levels . This can lead to downstream effects such as reduced neuronal excitability and neuroprotection .

Result of Action

The molecular and cellular effects of GYKI 52466 hydrochloride’s action include a reduction in the amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons . This leads to a decrease in neuronal excitability. Clinically, this manifests as anticonvulsant effects, with the compound providing potent protection against seizures . Additionally, GYKI 52466 hydrochloride has been reported to have neuroprotective actions in experimental models of global and focal cerebral ischemia .

Action Environment

The action, efficacy, and stability of GYKI 52466 hydrochloride can be influenced by various environmental factors. For instance, the presence of high extracellular glutamate levels can enhance the compound’s antagonistic effect on AMPA and kainate receptors . .

Biochemische Analyse

Biochemical Properties

GYKI 52466 hydrochloride interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks GluK3 homomeric receptors with an IC50 of 63 μM and GluK2b ®/GluK3 heteroreceptors with an IC50 of 32 μM at high concentrations .

Cellular Effects

GYKI 52466 hydrochloride influences cell function by acting as an antagonist of several processes mediated by glutamate . It has a neuroprotective effect and can act as an orally active anticonvulsant and skeletal muscle relaxant .

Molecular Mechanism

The molecular mechanism of action of GYKI 52466 hydrochloride involves its binding to AMPA receptors, where it acts as a non-competitive antagonist . This antagonistic effect is what gives GYKI 52466 hydrochloride its neuroprotective properties .

Temporal Effects in Laboratory Settings

It is known that it has good blood-brain barrier permeability .

Dosage Effects in Animal Models

It is known to have an anticonvulsant effect .

Metabolic Pathways

It is known to interact with AMPA receptors .

Transport and Distribution

It is known to have good blood-brain barrier permeability .

Subcellular Localization

Vorbereitungsmethoden

The synthesis of GYKI 52466 hydrochloride involves several steps. The starting material is typically a benzodiazepine derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

GYKI 52466 hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

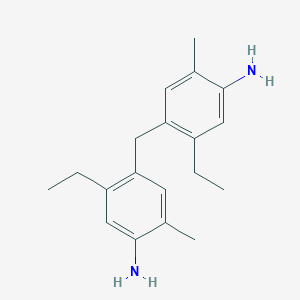

Vergleich Mit ähnlichen Verbindungen

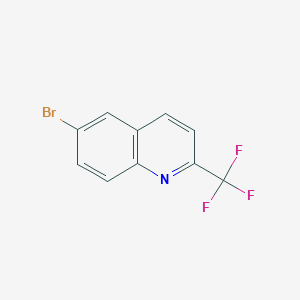

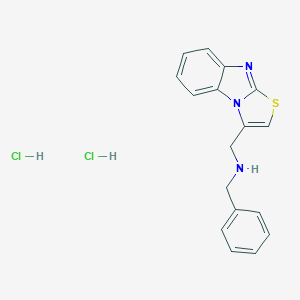

GYKI 52466 Hydrochlorid ist unter den 2,3-Benzodiazepinen einzigartig aufgrund seiner selektiven Antagonisierung des AMPA-Rezeptors. Ähnliche Verbindungen umfassen:

GYKI 52895: Ein weiteres 2,3-Benzodiazepin mit ähnlichen Eigenschaften, aber unterschiedlicher Rezeptorselektivität.

Tifluadom: Eine Verbindung mit unterschiedlichen pharmakologischen Eigenschaften, aber ähnlicher chemischer Struktur.

Lufuradom: Eine weitere verwandte Verbindung mit unterschiedlichen biologischen Aktivitäten.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Rezeptor-Zielen und pharmakologischen Wirkungen, was die Einzigartigkeit von this compound in seiner selektiven Hemmung des AMPA-Rezeptors unterstreicht .

Eigenschaften

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBSCPARMVJNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434691 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192065-56-8 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

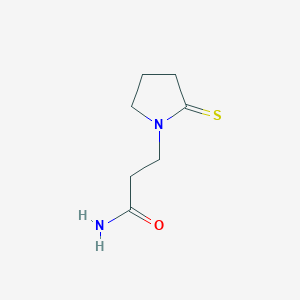

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)

![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)